REACTION_CXSMILES
|
CO[C:3]([C:5]1[C:6]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][C:7]=2[S:8][C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=[O:4].[N:24]1([CH2:30][CH2:31][O:32][C:33]2[CH:38]=[CH:37][C:36]([Mg]Br)=[CH:35][CH:34]=2)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1>O1CCCC1>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:6]2[C:5]([C:3]([C:36]3[CH:35]=[CH:34][C:33]([O:32][CH2:31][CH2:30][N:24]4[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]4)=[CH:38][CH:37]=3)=[O:4])=[C:9]([C:10]3[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=3)[S:8][C:7]=2[CH:18]=1
|
Name
|
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid methyl ester
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C2=C(SC1C1=CC=C(C=C1)OC)C=C(C=C2)OC
|
Name
|
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCOC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
It is then quenched by addition of saturated aqueous ammonium chloride (2 ml)
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride and water
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil, which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica (5:1:1 hexanes:dichloromethane:triethylamine)
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
CUSTOM
|
Details
|
The latter is further purified by dissolution in methylene chloride
|
Type
|
WASH
|
Details
|
by washing with 1 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulfate, filtration and concentration
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(SC(=C2C(=O)C2=CC=C(C=C2)OCCN2CCCCC2)C2=CC=C(C=C2)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.194 mmol | |
AMOUNT: MASS | 97.4 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |